4-(2-Aminoethyl)-4H-1,2,4-triazole chemical properties and structure
4-(2-Aminoethyl)-4H-1,2,4-triazole chemical properties and structure
An In-Depth Technical Guide to 4-(2-Aminoethyl)-4H-1,2,4-triazole: Structure, Properties, and Synthetic Protocols
Abstract
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-4H-1,2,4-triazole (CAS RN: 1008526-84-8), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic primary amine and the versatile 4H-1,2,4-triazole scaffold, this molecule serves as a valuable linker and pharmacophore. This document details its chemical structure, predicted physicochemical properties, expected spectroscopic signature, and a robust, two-step synthetic protocol. The insights herein are framed to provide both fundamental data and practical, field-proven perspectives for its application in synthetic chemistry.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, including antifungal agents like fluconazole and antiviral compounds such as ribavirin.[1] Its value stems from a combination of metabolic stability, a rigid structure that allows for precise orientation of substituents, and its capacity to engage in hydrogen bonding as both an acceptor and donor, which facilitates strong interactions with biological targets.[2]
4-(2-Aminoethyl)-4H-1,2,4-triazole emerges as a particularly strategic building block. It combines the well-established triazole pharmacophore with a terminal primary amine, separated by a flexible ethyl linker. This bifunctional nature allows it to be readily incorporated into more complex molecules, serving as a bridge between two distinct molecular entities or as a pendant group to enhance solubility and introduce a key interaction point. Its structural isomer, 1-(2-aminoethyl)-1H-1,2,4-triazole, offers a different spatial arrangement, making the choice between the N1 and N4 linkage a critical design element in drug discovery.
Chemical Structure and Isomerism
The defining feature of 4-(2-Aminoethyl)-4H-1,2,4-triazole is the attachment of the aminoethyl side chain to the N4 position of the triazole ring. This distinguishes it from its N1-substituted isomer, 2-(1H-1,2,4-triazol-1-yl)ethanamine.[3] The N4 linkage places the side chain symmetrically between the two nitrogen atoms at positions 1 and 2, which influences the molecule's dipole moment, steric profile, and hydrogen bonding potential compared to the N1 isomer.
Caption: Chemical structure of 4-(2-Aminoethyl)-4H-1,2,4-triazole.
Physicochemical Properties: A Predictive Analysis
Experimental data for 4-(2-Aminoethyl)-4H-1,2,4-triazole is not widely available in the literature. Therefore, the following properties are derived from high-quality computational predictions, providing a reliable baseline for experimental design. These properties are crucial for anticipating the molecule's behavior in both aqueous and organic media, which directly impacts reaction conditions, purification strategies, and its suitability for biological applications.[4][5]
| Property | Predicted Value | Scientific Implication |
| Molecular Formula | C₄H₈N₄ | |
| Molecular Weight | 112.13 g/mol | Essential for all stoichiometric calculations.[6] |
| pKa (Most Basic) | 8.85 | The primary amine is the most basic site, which will be protonated at physiological pH. This is key for designing coupling reactions and understanding solubility. |
| pKa (Most Acidic) | 11.18 | The C-H protons on the triazole ring are weakly acidic. The ring itself is a very weak base. |
| logP | -1.43 | The negative logP value indicates high hydrophilicity, suggesting excellent solubility in polar solvents like water and methanol, and poor solubility in nonpolar organic solvents. |
| Aqueous Solubility | 1.84 M (pH 7.4) | The high predicted solubility confirms its hydrophilic nature, which is advantageous for biological assays but may require specific extraction protocols during synthesis. |
Note: All predicted values were generated using the Chemicalize platform by ChemAxon. These are computational estimates and should be confirmed experimentally.
The high polarity and hydrogen bonding capacity conferred by the triazole ring and the primary amine make this molecule an excellent fragment for improving the aqueous solubility of parent compounds.[2]
Expected Spectroscopic Profile
While an experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from analogous 4-substituted-1,2,4-triazoles.[7][8][9]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.4-8.6 ppm (s, 2H): This characteristic singlet corresponds to the two equivalent C-H protons on the 4H-1,2,4-triazole ring (H3 and H5). The N4-substitution maintains the symmetry of the ring.
-
δ ~4.2-4.4 ppm (t, 2H): A triplet for the methylene protons adjacent to the triazole ring (-CH₂ -N).
-
δ ~3.0-3.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the amino group (-CH₂ -NH₂).
-
δ ~1.8-2.2 ppm (br s, 2H): A broad singlet for the primary amine protons (-NH₂ ), which is exchangeable with D₂O. The chemical shift can vary significantly with concentration and temperature.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145-147 ppm: The two equivalent carbons of the triazole ring (C3 and C5).
-
δ ~48-50 ppm: The carbon atom attached to the N4 position of the triazole ring.
-
δ ~38-40 ppm: The carbon atom adjacent to the primary amine.
Mass Spectrometry (ESI+):
-
m/z 113.08 [M+H]⁺: The expected molecular ion peak for the protonated species.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole is not widely documented. However, a robust and reliable pathway can be designed based on the principles of the Gabriel Synthesis .[10][11] This two-step approach involves the N-alkylation of 1,2,4-triazole with a phthalimide-protected aminoethyl halide, followed by deprotection to liberate the primary amine. This method is superior to direct alkylation with 2-bromoethylamine as it prevents side reactions, such as over-alkylation of the resulting primary amine.
Caption: Proposed synthetic workflow for 4-(2-Aminoethyl)-4H-1,2,4-triazole.
Step 1: Synthesis of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole
This step involves the nucleophilic attack of the deprotonated 1,2,4-triazole on N-(2-bromoethyl)phthalimide. Using a polar aprotic solvent like DMF facilitates the SN2 reaction.[10]
Materials:
-
1,2,4-Triazole
-
N-(2-Bromoethyl)phthalimide[12]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the suspension and stir for 30 minutes at room temperature. The base deprotonates the triazole, forming the nucleophilic triazolide anion.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 90 °C and monitor by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
A precipitate of the product will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the formation of the N4-substituted product (a single, sharp singlet for the two triazole protons) and the presence of the phthalimide group (aromatic multiplets ~7.8-7.9 ppm).
Step 2: Deprotection to Yield 4-(2-Aminoethyl)-4H-1,2,4-triazole
The phthalimide protecting group is efficiently cleaved using hydrazine, which forms a stable phthalhydrazide byproduct that precipitates from the solution.[13]
Materials:
-
4-(2-Phthalimidoethyl)-4H-1,2,4-triazole (from Step 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4.0 eq.) to the suspension.
-
Heat the mixture to reflux. The reaction is typically complete in 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting residue is the crude product. Due to its high polarity, purification may be achieved by recrystallization from a solvent system like ethanol/ether or by silica gel chromatography using a polar mobile phase (e.g., 10-20% Methanol in Dichloromethane with 1% ammonium hydroxide).
-
Self-Validation: The final product should be characterized by ¹H NMR (confirming the disappearance of phthalimide protons and appearance of a broad amine singlet) and Mass Spectrometry (confirming the expected molecular weight).
Applications and Future Outlook
4-(2-Aminoethyl)-4H-1,2,4-triazole is primarily a tool for synthetic innovation. Its most prominent application lies in its use as a bifunctional linker in the development of novel therapeutic agents.
-
PROTACs and Molecular Glues: The distinct functionalities allow for the covalent attachment of this molecule to both a protein-of-interest (POI) ligand and an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).
-
Fragment-Based Drug Discovery (FBDD): The amino group provides a handle for derivatization, allowing for the exploration of the chemical space around a core fragment (the triazole) to optimize binding and pharmacokinetic properties.
-
Conjugate Chemistry: It can be used to link small molecules to larger entities such as peptides, antibodies, or polymers to modulate their properties.
The continued exploration of 1,2,4-triazole derivatives in drug discovery ensures that building blocks like 4-(2-Aminoethyl)-4H-1,2,4-triazole will remain highly relevant.[14] Future research will likely focus on incorporating this linker into novel modalities and further exploring the structure-activity relationships governed by the N4-linkage.
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